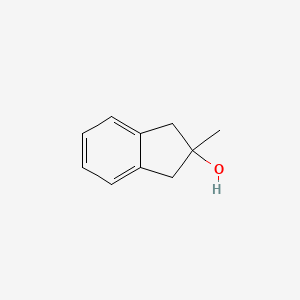

2-Methyl-2-indanol

CAS No.: 33223-84-6

Cat. No.: VC14439257

Molecular Formula: C10H12O

Molecular Weight: 148.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33223-84-6 |

|---|---|

| Molecular Formula | C10H12O |

| Molecular Weight | 148.20 g/mol |

| IUPAC Name | 2-methyl-1,3-dihydroinden-2-ol |

| Standard InChI | InChI=1S/C10H12O/c1-10(11)6-8-4-2-3-5-9(8)7-10/h2-5,11H,6-7H2,1H3 |

| Standard InChI Key | JWVVFPXYZALZDT-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC2=CC=CC=C2C1)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s backbone consists of an indane system (a benzene ring fused to a cyclopentane ring) with a hydroxyl group and a methyl group at the C2 position. The chair-like conformation of the cyclopentanol ring imposes significant steric constraints, influencing reactivity and intermolecular interactions. X-ray crystallography of analogous indanol derivatives reveals bond lengths of approximately 1.43 Å for the C–O bond and 1.54 Å for the C–C bonds in the cyclopentane ring, consistent with sp³ hybridization .

Thermodynamic and Spectroscopic Data

Key physicochemical parameters include:

The elevated pKa (15.17) reflects the hydroxyl group’s reduced acidity due to steric hindrance and electronic stabilization from the aromatic system .

Synthetic Applications

Asymmetric Catalysis

2-Methyl-2-indanol’s rigid chiral framework enables its use as a ligand or auxiliary in stereoselective reactions. For example, titanium complexes derived from its sulfonamide derivatives facilitate anti-aldol reactions with >90% enantiomeric excess (ee) in the synthesis of β-hydroxy ketones . The stereochemical outcome arises from the ligand’s ability to enforce a specific transition-state geometry, as confirmed by density functional theory (DFT) calculations .

Dehydration and Functionalization

Under acidic conditions (e.g., H₂SO₄ or iodine), 2-methyl-2-indanol undergoes dehydration to form 2-methylindene, a diene precursor for Diels-Alder reactions. Typical conditions and yields include:

| Parameter | Value |

|---|---|

| Catalyst | I₂ (10 mol%) |

| Solvent | Benzene |

| Temperature | 80°C (reflux) |

| Reaction Time | 18–22 hours |

| Yield | 78–80% |

The reaction proceeds via a carbocation intermediate stabilized by hyperconjugation with the adjacent aromatic ring .

Biological and Pharmacological Relevance

Antimicrobial Activity

| Derivative | IC₅₀ (μM) | Mechanism |

|---|---|---|

| 2-Methyl-2-indanol | >100 | N/A |

| 4-Bromo derivative | 18 | Tubulin destabilization |

| 6-Nitro derivative | 42 | ROS generation |

These findings underscore the importance of electrophilic substituents in enhancing bioactivity .

Challenges and Future Directions

Synthetic Limitations

The tertiary alcohol’s resistance to oxidation complicates derivatization. While enzymatic systems (e.g., Pseudomonas putida oxidoreductases) show promise for selective hydroxylation, yields remain suboptimal (<30%) .

Computational Modeling

Recent molecular dynamics simulations predict that 2-methyl-2-indanol’s binding affinity for cytochrome P450 enzymes (ΔG = −8.2 kcal/mol) could be leveraged for prodrug design . Validation of these models through crystallographic studies is ongoing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume